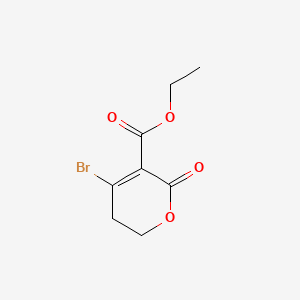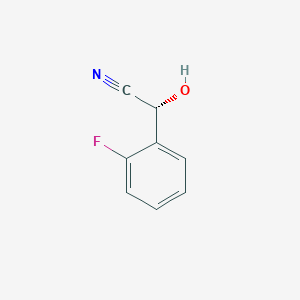
(R)-2-(2-Fluorophenyl)-2-hydroxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile is a chiral compound characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group adjacent to a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 2-fluorobenzaldehyde with cyanide sources under basic conditions. One common method includes the use of potassium cyanide (KCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, followed by the reduction of the resulting intermediate to yield the desired product.
Industrial Production Methods
Industrial production of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-2-oxoacetonitrile.
Reduction: Formation of ®-2-(2-Fluorophenyl)-2-aminoethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Fluorophenyl)-2-hydroxyacetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-(2-Fluorophenyl)-2-hydroxypropionitrile: A structurally similar compound with an additional methyl group.
2-(2-Chlorophenyl)-2-hydroxyacetonitrile: A compound with a chlorine atom instead of fluorine, exhibiting different reactivity and properties.
Uniqueness
®-2-(2-Fluorophenyl)-2-hydroxyacetonitrile is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2R)-2-(2-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 |
InChI Key |
SDADKJCPTQNFRZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C#N)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


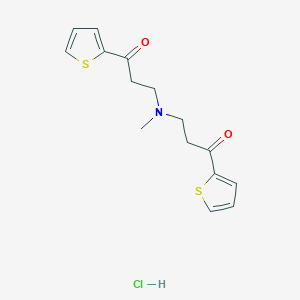
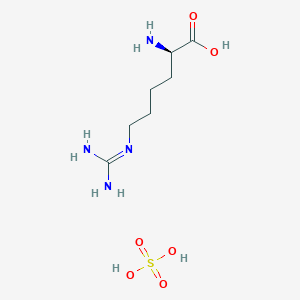

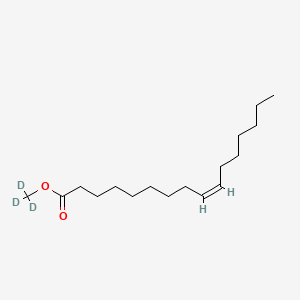
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
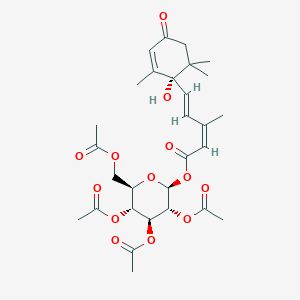
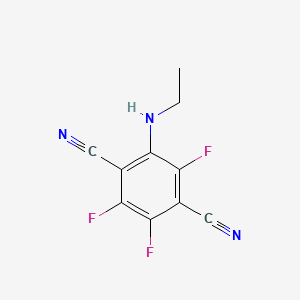
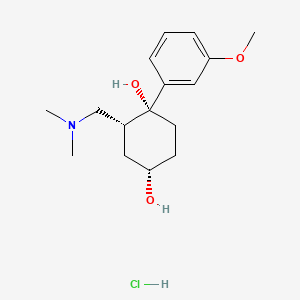

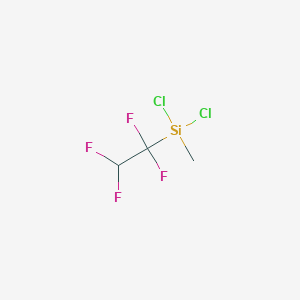
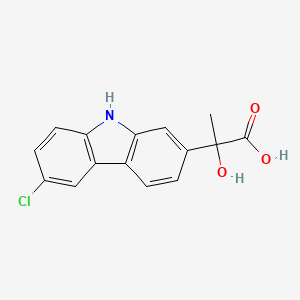
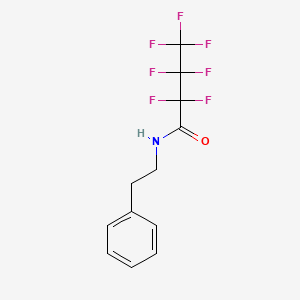
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
